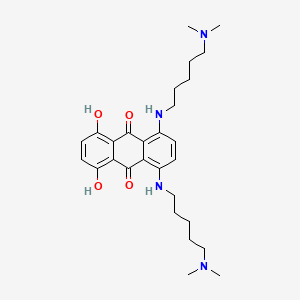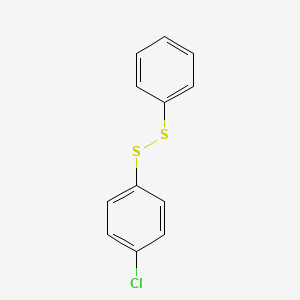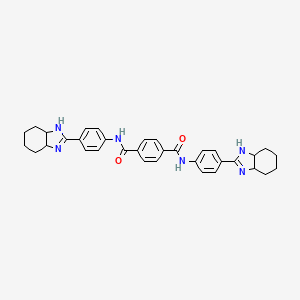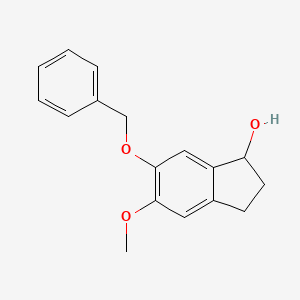
5-methoxy-6-phenylmethoxy-2,3-dihydro-1H-inden-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-6-phenylmethoxy-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C17H18O3 It is a derivative of indene, featuring methoxy and phenylmethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-6-phenylmethoxy-2,3-dihydro-1H-inden-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with indene as the core structure.
Phenylmethoxylation: The phenylmethoxy group is introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Hydrogenation: The final step involves the hydrogenation of the double bond in the indene ring to yield the dihydro derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are recycled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-6-phenylmethoxy-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound, potentially altering its functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully hydrogenated derivatives.
Substitution: Introduction of halogens or nitro groups onto the aromatic ring.
Scientific Research Applications
5-methoxy-6-phenylmethoxy-2,3-dihydro-1H-inden-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-methoxy-6-phenylmethoxy-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-methoxy-2,3-dihydro-1H-inden-1-ol: Lacks the phenylmethoxy group, resulting in different chemical properties.
6-phenylmethoxy-2,3-dihydro-1H-inden-1-ol: Lacks the methoxy group, affecting its reactivity and applications.
5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol: Contains two methoxy groups but no phenylmethoxy group.
Uniqueness
5-methoxy-6-phenylmethoxy-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both methoxy and phenylmethoxy groups, which confer distinct chemical and biological properties. This combination of substituents enhances its potential for diverse applications in research and industry.
Properties
CAS No. |
3199-72-2 |
|---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
5-methoxy-6-phenylmethoxy-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C17H18O3/c1-19-16-9-13-7-8-15(18)14(13)10-17(16)20-11-12-5-3-2-4-6-12/h2-6,9-10,15,18H,7-8,11H2,1H3 |
InChI Key |
LCAKTVZMDNYUID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(CCC2=C1)O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


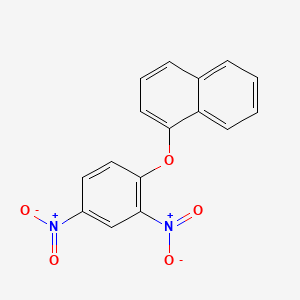
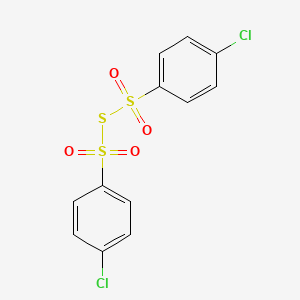

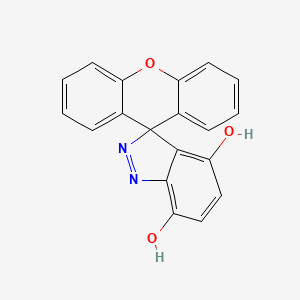
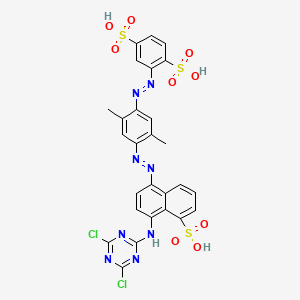
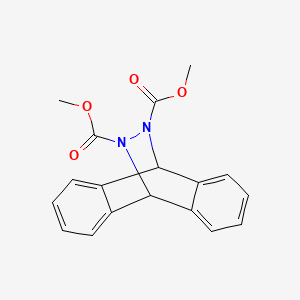
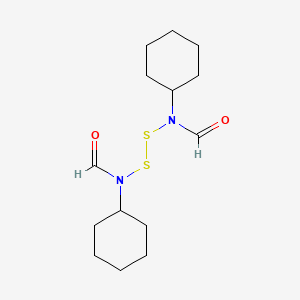
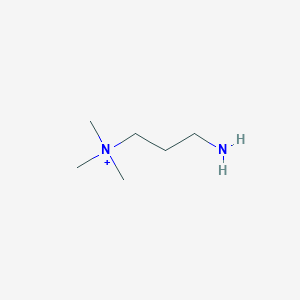
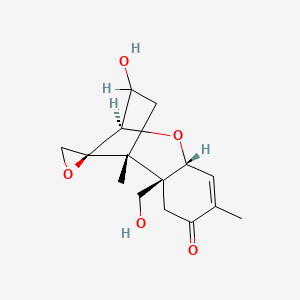

![[2-(5-Nitrofuran-2-yl)-2-oxoethyl] thiocyanate](/img/structure/B12794377.png)
